molecular formula C6H10F2O3S B13403489 Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester

Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester

Cat. No.: B13403489
M. Wt: 200.21 g/mol
InChI Key: FVXCFVFZGHXRMW-UHFFFAOYSA-N
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Description

Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester is a chemical compound with the molecular formula C6H10F2O3S It is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid are replaced by difluoro and ethyl groups, and a thioether linkage is introduced with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester typically involves the esterification of difluoroacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Difluoroacetic acid+EthanolCatalystAcetic acid, difluoro-, ethyl ester+Water\text{Difluoroacetic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{Acetic acid, difluoro-, ethyl ester} + \text{Water} Difluoroacetic acid+EthanolCatalyst​Acetic acid, difluoro-, ethyl ester+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Research is ongoing into its potential use as a drug intermediate, especially in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester exerts its effects is primarily through its reactive functional groups. The difluoro groups can participate in various chemical reactions, while the thioether linkage provides a site for further functionalization. The ester group is also reactive, allowing for hydrolysis and other transformations. These properties make the compound versatile in different chemical contexts.

Comparison with Similar Compounds

Similar Compounds

    Ethyl difluoroacetate: Similar in structure but lacks the thioether linkage.

    Methyl difluoroacetate: Similar but with a methyl ester group instead of ethyl.

    Difluoroacetic acid: The parent acid without esterification.

Uniqueness

Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester is unique due to the combination of difluoro groups, a thioether linkage, and an ester group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.

Properties

Molecular Formula

C6H10F2O3S

Molecular Weight

200.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(2-hydroxyethylsulfanyl)acetate

InChI

InChI=1S/C6H10F2O3S/c1-2-11-5(10)6(7,8)12-4-3-9/h9H,2-4H2,1H3

InChI Key

FVXCFVFZGHXRMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)(F)SCCO

Origin of Product

United States

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